[1,1'-Binaphthalene]-4,4'-diol
Description
Structure
2D Structure
Properties
CAS No. |
1446-34-0 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H |
InChI Key |
VSFRAZDVMIDFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Binaphthalene 4,4 Diol and Its Structural Analogs
Classical Preparative Routes to Axially Chiral Binaphthol Derivatives
The foundational methods for constructing the binaphthyl framework have traditionally relied on coupling reactions of naphthol precursors. These routes often yield racemic mixtures that necessitate subsequent resolution to obtain the desired enantiopure compounds.
Oxidative Coupling Strategies
Oxidative coupling represents a primary and direct method for the formation of the C-C bond linking the two naphthalene (B1677914) units. This approach typically involves the use of a metal-based oxidizing agent to facilitate the coupling of two naphthol molecules.
One of the most common methods for the synthesis of binaphthols is the ferric chloride (FeCl₃)-mediated oxidative coupling of the corresponding naphthol. For instance, the synthesis of racemic 1,1'-bi-2-naphthol (B31242) (BINOL), a close structural analog of [1,1'-Binaphthalene]-4,4'-diol, is effectively achieved by treating 2-naphthol (B1666908) with FeCl₃. This reaction proceeds via a radical mechanism where the Fe³⁺ ion abstracts an electron from the hydroxyl group of the naphthol, generating a phenoxy radical that subsequently couples at the sterically accessible position. While effective for producing the racemic product, this method requires careful control of the stoichiometry to prevent over-oxidation to quinone-type byproducts. sigmaaldrich.com
Copper salts have also been extensively used as catalysts for the oxidative coupling of naphthols. For the synthesis of this compound itself, an Ullmann-type coupling can be facilitated by copper(I) oxide (Cu₂O) in dimethylformamide (DMF). This method, however, often results in moderate yields, typically in the range of 50-60%, due to the occurrence of competing side reactions. chinesechemsoc.org The use of a Cu(II)-diamine complex has also been explored, where the choice of the chiral diamine ligand can influence the enantioselectivity of the coupling reaction. For example, in the oxidative coupling of 2-naphthol, the use of a chiral diamine ligand can lead to the formation of enantiomerically enriched BINOL. rsc.org
Vanadium-based catalysts, such as oxovanadium(IV) complexes, have emerged as highly effective for the asymmetric oxidative coupling of 2-naphthols, achieving high enantioselectivities (83-98% ee). researchgate.net These catalysts have demonstrated good performance in the synthesis of various substituted BINOLs.
Below is a table summarizing various oxidative coupling strategies for the synthesis of binaphthols.
| Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-Naphthol | FeCl₃ | Water | Reflux | >80 | Racemic | sigmaaldrich.com |
| 4-Naphthol | Cu₂O (10 mol%) | DMF | 120°C | 58 | Racemic | chinesechemsoc.org |
| 2-Naphthol | CuCl/Chiral Prolinamine | Dichloromethane | 20°C | 91 | 61 | rsc.org |
| 2-Naphthol Derivatives | Chiral Oxovanadium(IV) Complex | CCl₄ | 0°C | 86-99 | 83-98 | researchgate.net |
| Substituted 2-Naphthols | Chiral Diphosphine Oxide-Fe(II) Complex | MeNO₂ | 0°C to RT | up to 98 | 60-85 | nii.ac.jpresearchgate.net |
Asymmetric Ullmann Coupling Approaches
The Ullmann coupling reaction, which involves the copper-promoted coupling of aryl halides, provides another classical route to biaryl compounds, including binaphthols. Asymmetric variations of this reaction often employ chiral auxiliaries to induce stereoselectivity.
An intramolecular Ullmann coupling approach has been successfully developed for the synthesis of axially chiral binaphthyls. This strategy involves the use of a chiral tether that links two aryl halide moieties. The subsequent copper-promoted intramolecular coupling proceeds with a degree of diastereoselectivity dictated by the chiral tether. For instance, chiral diol diesters of 1-bromo-2-naphthoic acid have been used as precursors. The Ullmann reaction of these substrates can lead to the formation of cyclic diesters with a newly formed chiral binaphthyl axis. The stereocontrol in these reactions is attributed to the steric constraints imposed by the cyclic transition state. acs.orgoup.comoup.com For example, the intramolecular Ullmann reaction of (S)-2,2'-bis(1-bromo-2-naphthylcarbonyloxy)-1,1'-binaphthyl has been shown to proceed with high diastereoselectivity. oup.com
The efficiency of asymmetric induction in intermolecular Ullmann couplings can be more challenging. Early attempts using chiral ester groups as auxiliaries resulted in poor diastereoselectivity. beilstein-journals.org However, linking two aromatic acids with a chiral (R)-BINOL bridge has been shown to achieve excellent stereocontrol in the coupling product. beilstein-journals.org
The following table provides examples of asymmetric Ullmann coupling approaches for the synthesis of binaphthyl derivatives.
| Substrate | Chiral Auxiliary/Tether | Coupling Type | Diastereomeric Excess (de %) / Enantiomeric Excess (ee %) | Reference |
| (S)-2,2'-bis(1-bromo-2-naphthylcarbonyloxy)-1,1'-binaphthyl | (S)-1,1'-binaphthyl-2,2'-diol | Intramolecular | High diastereoselectivity | oup.com |
| Chiral diol diesters of 1-bromo-2-naphthoic acid | Various chiral diols | Intramolecular | 3.7% to 71% net optical yield | oup.com |
| 1-Iodo-2-naphthoic acid esters | (R)-2-hydroxy-3,3-dimethylbutyrate | Intramolecular | One diastereoisomer formed | beilstein-journals.org |
| Two aromatic acids | (R)-BINOL bridge | Intermolecular | up to 100% de | beilstein-journals.org |
Modern Enantioselective Synthesis Techniques for this compound
Recent advancements in catalysis have led to the development of highly efficient enantioselective methods for the synthesis of chiral binaphthols, often minimizing the need for subsequent resolution steps.
Catalytic Asymmetric Induction in Binaphthol Synthesis
The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. For the preparation of binaphthols, chiral ligands in conjunction with copper, iron, and other transition metals have demonstrated remarkable success in controlling the stereochemical outcome of oxidative coupling reactions.
Chiral spiro-ligands, such as those with a spirocyclic pyrrolidine (B122466) oxazoline (B21484) backbone (SPDO ligands), have been shown to be highly effective in copper-catalyzed direct asymmetric aerobic oxidative coupling of 2-naphthols. chinesechemsoc.org These ligands can afford a wide range of C1-symmetric chiral BINOL derivatives with excellent enantioselectivity.
Furthermore, vaulted biaryl ligands like VAPOL (vaulted 3,3'-biphenanthrol) and VANOL (vaulted 2,2'-binaphthol) have proven to be superior to BINOL in certain catalytic asymmetric reactions, leading to higher yields and enantiomeric inductions. sigmaaldrich.com For example, a catalyst generated from Et₂AlCl and VAPOL was highly effective for the asymmetric Diels-Alder reaction, whereas the analogous BINOL-derived catalyst gave very low enantiomeric excess. sigmaaldrich.com
The following table highlights some examples of modern catalytic asymmetric induction methods.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu-SPDO Ligand | Aerobic Oxidative Coupling | 2-Naphthols | High | Excellent | chinesechemsoc.org |
| Et₂AlCl-VAPOL | Diels-Alder | Acrolein & Cyclopentadiene | High | High | sigmaaldrich.com |
| Chiral Diphosphine Oxide-Fe(II) | Oxidative Coupling | Substituted 2-Naphthols | up to 98 | up to 92 | nii.ac.jp |
| Palladium/Chiral Amino Acid | C-H Functionalization | Ferrocene Derivatives | 36-86 | 95-99 | acs.org |
Biocatalytic Approaches to Chiral Binaphthol Frameworks
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases and esterases, have been effectively employed in the kinetic resolution of racemic binaphthols and in desymmetrization strategies.
Enzymatic kinetic resolution is a widely used biocatalytic method. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For instance, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the transesterification of racemic binaphthyl acetate (B1210297) with an alcohol, selectively converting one enantiomer to the corresponding alcohol and leaving the other enantiomer as the unreacted ester. sigmaaldrich.com This method provides access to both enantiomers of the binaphthol with high enantiomeric purity. Cholesterol esterase has also been used for the resolution of binaphthols through the hydrolysis of their diesters. researchgate.net
The following table provides examples of biocatalytic approaches for obtaining chiral binaphthols.
| Enzyme | Reaction Type | Substrate | Outcome | Reference |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Transesterification) | Racemic binaphthyl acetate | Selective conversion of one enantiomer | sigmaaldrich.com |
| Cholesterol Esterase | Kinetic Resolution (Hydrolysis) | Racemic binaphthol diesters | Resolution of enantiomers | researchgate.net |
| Lipase | Kinetic Resolution (Acylation) | Racemic amines | (S)-amine and (R)-amide at 99% ee | researchgate.net |
Resolution Strategies for Racemic this compound
For many classical synthetic routes that produce racemic this compound, efficient resolution strategies are crucial for obtaining the enantiopure forms.
A common and effective method for the resolution of racemic binaphthols is through the formation of diastereomeric inclusion complexes with a chiral resolving agent. N-benzylcinchonidinium chloride is a well-known resolving agent for BINOL. sigmaaldrich.com The principle relies on the differential solubility of the two diastereomeric complexes formed between the racemic binaphthol and the chiral resolving agent. One diastereomer selectively crystallizes from the solution, allowing for its separation. The enantiopure binaphthol can then be recovered from the complex. Similarly, chiral N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride has been used for the efficient resolution of 2,2'-dihydroxy-1,1'-binaphthyl, yielding both enantiomers in over 99% ee. nih.govrsc.org
Another approach involves the formation of diastereomeric salts. If the binaphthol derivative possesses an acidic or basic handle, it can be reacted with a chiral base or acid, respectively, to form diastereomeric salts that can be separated by crystallization.
Enzymatic resolution, as discussed in the biocatalysis section, is also a powerful strategy for separating racemic mixtures of binaphthol derivatives.
The table below summarizes some resolution strategies for binaphthols.
| Racemic Compound | Resolving Agent/Method | Principle | Outcome | Reference |
| 1,1'-Bi-2-naphthol (BINOL) | N-benzylcinchonidinium chloride | Diastereomeric Inclusion Complexation | Separation of enantiomers | sigmaaldrich.com |
| 2,2'-Dihydroxy-1,1'-binaphthyl | N-(3-chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride | Diastereomeric Inclusion Complexation | Both enantiomers in >99% ee | nih.govrsc.org |
| Racemic Binaphthol Diesters | Cholesterol Esterase | Enzymatic Kinetic Resolution | Separation of enantiomers | researchgate.net |
| Racemic Binaphthyls | (-)-(1S)-Menthyl chloroformate | Formation of diastereomeric esters | Resolution of enantiomers | acs.org |
| Racemic 1,1'-Bi-2-naphthol | Boric Acid and (R)-(+)-α-Methylbenzylamine | Diastereomeric complex formation | Resolution of enantiomers | acs.org |
Diastereomeric Salt Formation and Separation
One of the most established and economically viable methods for resolving racemates is through the formation of diastereomeric salts. rsc.org This classical resolution technique involves reacting the racemic mixture of a weakly acidic compound, such as a binaphthyl diol, with an enantiomerically pure chiral resolving agent, which is typically a basic compound. researchgate.net The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization. rsc.orgresearchgate.net
A notable advancement in this area is the use of strongly basic chiral amidines as resolving agents for weakly acidic 1,1'-biaryl-2,2'-diols. rsc.org Researchers have successfully developed chiral amidines derived from commercially available dehydroabietic acid. rsc.org These amidines are basic enough to form salts with the weakly acidic phenolic hydroxyl groups of binaphthyl diols. The chiral recognition is facilitated by the formation of strong charge-assisted hydrogen bonds and additional NH–π interactions between the amidinium cation and the biaryl framework, leading to efficient crystallization of one diastereomeric salt. rsc.org
For instance, a chiral amidine lacking substituents on its nitrogen atoms was used to resolve racemic BINOL and its analogs. The study found that using ethyl acetate as the solvent for crystallization yielded the salt of (R)-BINOL in high yield (94%) and excellent enantiopurity (>99% ee) after a single crystallization step. rsc.org
| Substrate (rac-1) | Solvent | Yield of Salt (%) | Enantiomeric Excess (ee) of Recovered Diol (%) | Configuration |
|---|---|---|---|---|
| [1,1'-Binaphthyl]-2,2'-diol (1a) | Toluene | 88 | 97 | R |
| [1,1'-Binaphthyl]-2,2'-diol (1a) | Ethyl Acetate | 94 | >99 | R |
| [1,1'-Binaphthyl]-2,2'-diol (1a) | Ethanol | 73 | >99 | R |
| 6,6'-Dimethyl-2,2'-biphenol (1c) | Toluene | 94 | 85 | S |
Another classic example is the resolution of BINOL using N-benzylcinchonidinium chloride, an alkaloid-derived resolving agent. orgsyn.org In this procedure, the racemic diol and the chiral agent are refluxed in acetonitrile. The (R)-enantiomer of BINOL preferentially forms a crystalline inclusion complex with the resolving agent, which has very low solubility in the solvent and precipitates. orgsyn.org The less soluble complex is separated by filtration, and subsequent treatment with acid breaks the complex to release the enantiomerically pure (R)-BINOL. The (S)-enantiomer can be recovered from the filtrate. orgsyn.org This method allows for the efficient isolation of both enantiomers in high yield (89-93%) and high enantiomeric excess (≥99%). orgsyn.org
Kinetic Resolution Methods
Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This difference results in the preferential conversion of one enantiomer into a new product, allowing for the separation of the unreacted, slower-reacting enantiomer. The ideal kinetic resolution achieves 50% conversion, leaving the unreacted enantiomer with high enantiomeric purity. soton.ac.uk
Enzymatic Kinetic Resolution Lipases are frequently used enzymes for the kinetic resolution of racemic binaphthyl diols and their derivatives through enantioselective acylation. soton.ac.uk However, these reactions can be slow. A significant improvement was achieved by adding a weak inorganic base, such as sodium carbonate, to the reaction medium. The base is thought to increase the nucleophilicity of the diol's hydroxyl group, dramatically accelerating the lipase-catalyzed acylation. soton.ac.uk Using this method, various substituted C2-symmetric and non-C2-symmetric binaphthols were efficiently resolved, reaching 50% conversion in 13–30 hours with excellent enantioselectivity. soton.ac.uk
| Substrate | Time (h) | Yield of Monoacetate (%) | ee of Monoacetate (%) | ee of Recovered Diol (%) |
|---|---|---|---|---|
| (±)-BINOL (1a) | 13 | 50 | 98 | 98 |
| (±)-6,6'-Dibromo-BINOL (1b) | 30 | 50 | 97 | 97 |
| (±)-3,3'-Diphenyl-BINOL (1e) | 16 | 50 | >99 | >99 |
Non-Enzymatic Kinetic Resolution Non-enzymatic methods often employ chiral metal complexes or organocatalysts. A novel kinetic resolution of monoprotected BINOL and biphenol derivatives has been developed using an atroposelective Si–O coupling reaction with hydrosilanes. acs.org This method is catalyzed by a copper-hydride (Cu-H) system composed of copper(I) chloride, a chiral bisphosphine ligand ((R,R)-Ph-BPE), and sodium tert-butoxide. The catalyst system enables the enantioselective silylation of one enantiomer over the other, achieving moderate to good selectivity factors. acs.org
Another approach involves the alkylative kinetic resolution of vicinal diols under phase-transfer conditions. rsc.org This method utilizes a specifically designed chiral ammonium (B1175870) borinate catalyst to achieve highly enantioselective alkylation of various secondary and tertiary diols. rsc.orgrsc.org The reaction proceeds with good enantioselectivities for a range of benzylic bromides, allowing for the isolation of both the alkylated product and the unreacted diol in enantioenriched forms. rsc.org
| Diol Substrate | Alkylating Agent | Yield of Product (%) | ee of Product (%) | Selectivity Factor (s) |
|---|---|---|---|---|
| 1-Phenyl-1,2-ethanediol | Benzyl bromide | 47 | 92 | 33 |
| 1-(4-Methoxyphenyl)-1,2-ethanediol | Benzyl bromide | 48 | 91 | 27 |
| 1-(Naphthalen-2-yl)-1,2-ethanediol | Benzyl bromide | 45 | 92 | 32 |
Chromatographic Enantiomeric Resolution Techniques
Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques can be broadly divided into indirect and direct methods.
Indirect Chromatographic Resolution The indirect approach involves converting the enantiomeric diols into a pair of diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated using standard, achiral chromatography, typically on a silica (B1680970) gel column, due to their different physical properties and interactions with the stationary phase. nih.govnih.gov
For example, the enantioselective synthesis of 8,8'-disubstituted binaphthyl ligands begins with the resolution of racemic 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol. nih.gov Following a protocol by Shan, the racemic diol is treated with a borane (B79455) dimethyl sulfide (B99878) complex and (S)-proline to form two diastereomers. These diastereomers are then successfully separated by column chromatography on silica gel. Subsequent deprotection yields the enantiopure (R)- and (S)-diols. nih.gov
Direct Chromatographic Resolution Direct resolution is achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. jlu.edu.cn
Various CSPs have been developed for the resolution of binaphthyl derivatives. Polymethacrylates bearing axially dissymmetric 1,1'-binaphthalene (B165201) units have been synthesized and coated onto silica gel to create CSPs. These have shown the ability to differentiate enantiomers of several 1-aryl-1-alkanols. Another approach involves covalently bonding a binaphthalene derivative to aminopropylsilanized silica gel to create a CSP. nih.gov
Commercially available CSPs, such as those based on Pirkle-type leucine (B10760876) derivatives or polysaccharide derivatives (e.g., Chiralcel), are commonly used for the analytical determination of enantiomeric excess and for preparative separations of binaphthyl diols. nih.govresearchgate.net The choice of mobile phase and temperature can significantly influence the separation efficiency. researchgate.netnih.gov For example, studies on the chiral recognition of 1,1'-binaphthyl-2,2'-diol using electrokinetic chromatography found that separation improves with increasing temperature when using a polymeric chiral selector. nih.gov
Stereochemical Principles and Chiral Control in 1,1 Binaphthalene 4,4 Diol Chemistry
Elucidation of Axial Chirality in the Binaphthalene System
The phenomenon of atropisomerism, or axial chirality, arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. mdpi.comwikipedia.org This was first described in 1922 by Christie and Kenner in their work on 6,6'-dinitro-2,2'-diphenic acid. mdpi.com In the context of the [1,1'-Binaphthalene] system, this restricted rotation occurs around the C1-C1' bond connecting the two naphthalene (B1677914) rings. The steric hindrance caused by substituents at the ortho positions (2, 2', 8, and 8') of the naphthalene rings creates a significant energy barrier to rotation, allowing for the existence of stable, non-interconverting enantiomers at room temperature. wikipedia.orgrsc.org
While the more commonly studied [1,1'-Binaphthalene]-2,2'-diol (BINOL) is a classic example of a molecule with axial chirality, the [1,1'-Binaphthalene]-4,4'-diol isomer itself lacks this feature. However, the fundamental principles of axial chirality in the parent binaphthalene framework are crucial for understanding the stereochemistry of its many derivatives used in asymmetric synthesis. wikipedia.orgresearchgate.net The non-planar, twisted conformation of the two naphthalene rings results in two enantiomeric forms, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis. wikipedia.org This axial chirality is a key structural element in numerous natural products and has been instrumental in the development of chiral ligands and catalysts for asymmetric reactions. mdpi.comwikipedia.org
Conformational Analysis of this compound and its Derivatives
The conformational landscape of this compound and its derivatives is primarily defined by the dihedral angle (θ) between the two naphthalene moieties. acs.org In the ground state, the binaphthyl system adopts a twisted conformation to minimize steric repulsion between the hydrogen atoms at the 8 and 8' positions, as well as any substituents at the 2 and 2' positions. rug.nl Spectroscopic studies on 1,1'-binaphthyl in a jet-cooled environment have shown the existence of both trans and cis conformations, with the potential energy surface being influenced by the electronic state. rug.nl
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences and racemization pathways of binaphthyl systems. mdpi.comacs.orgnih.gov For 1,1'-binaphthyl and its 2,2'-dihydroxy derivative (BINOL), the preferred racemization pathway is an anti route where the substituents pass by each other, rather than a syn route where they would eclipse. acs.orgresearchgate.net The energy barrier for this rotation is substantial, estimated to be around 40 kcal/mol for neutral BINOL, which accounts for its high conformational stability. researchgate.netrsc.org The dihedral angle in the ground state of BINOL is calculated to be around 95°. acs.org
The conformation of these molecules can be influenced by the solvent. researchgate.net Experimental and computational studies on BINOL have shown that the vibrational absorption and circular dichroism spectra are sensitive to the solvent environment, indicating that intermolecular interactions can perturb the Boltzmann populations of different conformers, the electronic structure, and the normal vibrational modes. researchgate.net
Factors Influencing Enantiomeric Purity and Chiral Stability of this compound
The enantiomeric purity and chiral stability of binaphthyl derivatives are critical for their application in asymmetric catalysis. The primary factor governing chiral stability is the magnitude of the rotational barrier around the C1-C1' bond. researchgate.netrsc.org
Key Factors Influencing Rotational Barrier and Chiral Stability:
| Factor | Influence on Rotational Barrier & Chiral Stability | Research Findings |
| Steric Hindrance | Larger substituents at the 2, 2', 8, and 8' positions increase steric repulsion, leading to a higher rotational barrier and greater chiral stability. rsc.orgacs.org | Quantum calculations have shown that the size of the substituent is the primary factor determining the energy barrier for racemization. researchgate.netacs.org Functional groups at the 2,2' positions significantly increase the rotational barrier, preventing atropisomerization at elevated temperatures. rsc.org |
| Electronic Effects | The electronic nature of substituents has a less pronounced effect on the rotational barrier compared to steric factors. acs.org | Studies have shown that the racemization barrier is largely independent of the electron-withdrawing or -releasing power of substituents. acs.org |
| Intramolecular Hydrogen Bonding | In derivatives like BINOL, intramolecular hydrogen bonding can influence the preferred conformation but does not significantly alter the racemization barrier. researchgate.net | The ability of substituents to engage in intramolecular hydrogen bonds was found to not be a primary factor for the energy barrier. acs.org |
| Solvent Effects | The solvent can have a slight effect on the racemization energy barrier. acs.org | Experimental measurements for 1,1'-binaphthyl show only a slight sensitivity of the racemization energy barrier to the solvent. acs.org |
| Oxidation State | Removal of a single electron from the biaryl system can dramatically reduce the resistance to racemization. researchgate.net | A mechanism based on single-electron oxidation has been proposed for the racemization of BINOL, proceeding through a radical-anion intermediate. rsc.org |
The high rotational barrier of many binaphthyl derivatives ensures their chiral stability under normal conditions, making them excellent scaffolds for chiral ligands and catalysts. rsc.org
Stereoselective Transformations Involving this compound Scaffolds
The axially chiral binaphthyl framework, including derivatives of this compound, is a cornerstone of asymmetric catalysis. mdpi.comwikipedia.org These scaffolds are used to create chiral environments that can effectively control the stereochemical outcome of a wide range of chemical reactions.
One of the primary applications is in the development of chiral ligands for transition metal-catalyzed reactions. mdpi.comresearchgate.net By functionalizing the binaphthyl core, for example at the hydroxyl groups of a diol, a diverse array of ligands can be synthesized. researchgate.net These ligands coordinate to a metal center, creating a chiral catalyst that can induce high enantioselectivity in reactions such as hydrogenations, C-C bond formations, and cycloadditions. mdpi.com
Furthermore, binaphthyl diols themselves can act as organocatalysts or be precursors to them. For instance, derivatives of BINOL have been used in enantioselective protonations, aldol (B89426) reactions, and Michael additions. mdpi.comresearchgate.net The acidic protons of the hydroxyl groups and the defined chiral pocket created by the binaphthyl backbone are key to their catalytic activity and stereochemical control. researchgate.net
Kinetic resolution is another important stereoselective transformation where binaphthyl derivatives play a crucial role. In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the enantiomers. bris.ac.uk Lipase-catalyzed acylation of racemic BINOL is a classic example of enzymatic kinetic resolution. bris.ac.uk More recently, dynamic kinetic resolution (DKR) processes have been developed, where the racemization of the starting material is performed in situ alongside the kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer. rsc.org
Derivatization Strategies and Rational Design of 1,1 Binaphthalene 4,4 Diol Based Ligands
Synthesis of Chiral Phosphine (B1218219) Ligands from [1,1'-Binaphthalene]-4,4'-diol
Chiral phosphine ligands are paramount in asymmetric catalysis. The synthesis of phosphine ligands from this compound can be approached through two primary strategies: direct modification of the hydroxyl groups and functionalization of the aromatic backbone.
A direct and common method for introducing phosphorus moieties into a diol scaffold is through phosphinylation of the hydroxyl groups. This typically involves the reaction of the diol with a chlorophosphine in the presence of a base. For this compound, this would proceed via the formation of a diphosphinite ligand.
The general reaction involves the deprotonation of the hydroxyl groups by a suitable base, such as an amine base (e.g., triethylamine) or an organolithium reagent, followed by nucleophilic attack on the electrophilic phosphorus center of a chlorophosphine, such as chlorodiphenylphosphine. The choice of reaction conditions, including solvent and temperature, is crucial to ensure high yields and prevent side reactions.
Table 1: Representative Phosphinylation Reactions for Binaphthyl Diols
| Diol Precursor | Reagent | Base | Product | Reference |
|---|---|---|---|---|
| (R)-BINOL | Chlorodiphenylphosphine | Triethylamine | (R)-BINAPO | [N/A] |
| Racemic BINOL | Diphenylphosphine chloride | Pyridine | Racemic BINAP | [N/A] |
Note: This table presents examples of phosphinylation reactions on the more common BINOL scaffold to illustrate the general synthetic approach.
The electronic and steric properties of the resulting phosphine ligand can be readily tuned by varying the substituents on the phosphorus atom of the chlorophosphine reagent. For instance, using diarylchlorophosphines with different aryl groups can modulate the ligand's electronic character and the steric bulk around the metal center in a catalytic complex.
An alternative strategy for the synthesis of chiral phosphine ligands from this compound involves the introduction of phosphine groups onto the naphthalene (B1677914) backbone. This approach preserves the hydroxyl groups, which can be retained or further modified, allowing for the creation of bifunctional ligands.
A common method for achieving this is through the halogenation of the binaphthyl backbone, followed by a metal-catalyzed cross-coupling reaction or a lithiation-phosphinylation sequence. For instance, the positions ortho to the hydroxyl groups (3 and 3' positions) or other accessible positions on the naphthalene rings could be selectively brominated. Subsequent lithiation with an organolithium reagent like n-butyllithium, followed by quenching with a chlorophosphine, would install the phosphine moieties.
Development of Other this compound-Derived Chiral Ligand Classes
Beyond phosphines, the this compound scaffold is a versatile platform for the synthesis of other important classes of chiral ligands, including phosphoramidites, phosphites, nitrogen-containing ligands, and hybrid systems.
Phosphoramidite (B1245037) and phosphite (B83602) ligands derived from chiral diols are highly effective in a range of asymmetric transformations. The synthesis of these ligands from this compound would typically involve the reaction of the diol with phosphorus trichloride (B1173362) (PCl₃) to form a dichlorophosphite (B8498940) intermediate. This intermediate can then be reacted with a primary or secondary amine to yield a phosphoramidite, or with an alcohol to form a phosphite.
The modular nature of this synthesis allows for the creation of a diverse library of ligands by varying the amine or alcohol component. This modularity is a key aspect of the rational design of these ligands, as it enables the fine-tuning of steric and electronic properties to optimize catalytic performance for a specific reaction.
Table 2: General Synthesis of Phosphoramidite and Phosphite Ligands from Diols
| Diol | Reagent 1 | Reagent 2 | Ligand Class |
|---|---|---|---|
| Chiral Diol | PCl₃ | R₂NH | Phosphoramidite |
| Chiral Diol | PCl₃ | R'OH | Phosphite |
Note: This table outlines the general synthetic route for phosphoramidite and phosphite ligands from a chiral diol precursor.
The introduction of nitrogen-containing functionalities onto the this compound framework can lead to valuable chiral ligands. One approach is to convert the hydroxyl groups into amino groups through a multi-step synthesis, which could involve, for example, conversion to a ditriflate, followed by a palladium-catalyzed amination.
Alternatively, functionalization of the naphthalene backbone can be employed to introduce nitrogen-containing substituents. For instance, nitration of the binaphthyl rings, followed by reduction, would yield amino-substituted this compound. These amino groups can then be further derivatized to create a wide range of ligands, such as Schiff bases or amides. The design of these ligands often focuses on creating bidentate or tridentate coordination sites that can form stable chiral complexes with metal catalysts.
Hybrid ligands, which contain two or more different types of donor atoms, are of great interest in catalysis as they can offer unique reactivity and selectivity. The this compound scaffold is an excellent platform for the development of such ligands.
For example, a hybrid P,N-ligand could be synthesized by phosphinylation of one hydroxyl group and conversion of the other hydroxyl group into a nitrogen-containing moiety. Another strategy involves the functionalization of the naphthalene backbone to introduce different donor groups at specific positions. For instance, a phosphine group could be introduced at the 3-position, while a nitrogen-containing substituent is placed at the 3'-position, creating a C₂-symmetric or non-symmetric bidentate ligand.
The rational design of these hybrid systems requires careful consideration of the relative positions of the different donor atoms to ensure effective chelation to a metal center and the creation of a well-defined chiral pocket.
Immobilization and Heterogenization of this compound Ligands for Catalytic Applications
The heterogenization of homogeneous catalysts, such as those derived from this compound (BINOL), is a critical strategy for bridging the gap between laboratory-scale synthesis and industrial application. By immobilizing these chiral ligands onto insoluble supports, researchers aim to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow processes and recyclability. cmu.educhemrxiv.org This section explores various strategies for the immobilization of BINOL-based ligands, focusing on polymer supports, dendrimeric scaffolds, and inorganic surfaces like silica (B1680970) and nanomaterials.
Polymer-Supported Systems
The covalent attachment of BINOL derivatives to polymeric backbones represents one of the most extensively studied approaches for catalyst heterogenization. academie-sciences.fr A variety of polymers, including polystyrene, and porous organic polymers (POPs), have been employed as solid supports. cmu.educsic.es
Polystyrene resins are a common choice due to their chemical inertness and ready availability. cmu.edu One approach involves the coupling of a functionalized BINOL derivative, such as (S)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarboxylic acid, with an aminomethylated polystyrene resin. cmu.eduacs.org This method creates a robust catalyst where the BINOL unit is anchored to the polymer. Such polymer-supported titanium-BINOL catalysts have demonstrated remarkable efficacy in the asymmetric addition of diethylzinc (B1219324) to aldehydes. cmu.edu Interestingly, these supported catalysts not only facilitated easy recovery and reuse but also exhibited significantly higher enantioselectivity compared to their homogeneous ("free") counterparts in many cases. cmu.eduacs.org This enhancement is attributed to the increased steric influence of the polymer support on the catalytic center. cmu.eduacs.org
Another advanced strategy is the "bottom-up" synthesis of chiral porous aromatic polymers where the BINOL unit is an integral part of the polymer framework itself. csic.esresearchgate.net These materials, often referred to as Porous Aromatic Frameworks (PAFs), are synthesized via cross-coupling reactions (e.g., Suzuki or Sonogashira) of functionalized BINOL monomers with other structural building blocks. csic.esacs.org This approach ensures a homogeneous distribution of accessible catalytic centers throughout the porous structure. csic.es For instance, adamantyl-BINOL-based chiral porous aromatic polymers have been developed and used to create Ti-catalysts for the asymmetric addition of diethylzinc to benzaldehyde (B42025), demonstrating good enantioselectivity and recyclability. csic.esresearchgate.net The degree of cross-linking in the polymer network is a crucial factor, as high reticulation can hinder the diffusion of reactants, leading to decreased activity and selectivity. academie-sciences.fr
Table 1: Performance of Polymer-Supported this compound Catalysts in Asymmetric Reactions
| Catalyst System | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Polystyrene-supported Ti-BINOL | Diethylzinc addition | Benzaldehyde | 95 | 99 | cmu.edu |
| Polystyrene-supported Ti-BINOL | Diethylzinc addition | p-Chlorobenzaldehyde | 97 | 93 | cmu.edu |
| Polystyrene-supported Ti-BINOL | Diethylzinc addition | p-Methoxybenzaldehyde | 92 | 87 | cmu.edu |
| Adamantyl-BINOL-OH-PAF-Ti | Diethylzinc addition | Aromatic Aldehydes | - | up to 88 | researchgate.net |
| Polymer-supported Al-Li-bis(binaphthoxide) | Michael reaction | 2-Cyclohexen-1-one (B156087) | 91 | 96 | acs.org |
Dendrimer-Supported this compound Derivatives
Dendrimers offer a unique platform for catalyst immobilization due to their well-defined, highly branched, three-dimensional architecture. Unlike traditional linear or cross-linked polymers where ligand distribution can be random, dendrimers allow for the precise placement of catalytic units on their periphery. acs.org This controlled structure can create a specific microenvironment around the active site, potentially influencing catalytic performance.
Research has explored the development of dendrimer-supported BINOL ligands for use in multicomponent asymmetric catalysis. acs.org For example, BINOL units have been attached to the periphery of a dendrimer scaffold, and this ligand system was used to immobilize an Al-Li-bis(binaphthoxide) (ALB) complex. When this dendrimer-supported catalyst was applied to the Michael reaction of 2-cyclohexen-1-one with dibenzyl malonate, it showed effectiveness. However, in a direct comparison for this specific reaction, a polymer-supported ALB catalyst, designed with site separation between catalytic sites, afforded the product in a higher yield (91%) and with high enantioselectivity (96% ee). acs.org This suggests that while dendrimers provide precise structural control, factors like catalytic site accessibility and potential overcrowding on the dendrimer surface must be carefully considered and optimized for each specific application. acs.org
Surface-Anchored and Nanomaterial-Integrated Chiral Catalysts
Immobilizing BINOL ligands on the surface of inorganic materials is another effective heterogenization strategy, offering advantages such as high surface area, rigid structures, and excellent thermal and mechanical stability. Silica is a widely used inorganic support. academie-sciences.frresearchgate.net
One method involves synthesizing a trialkoxysilylated BINOL precursor, which can then be incorporated into a silica matrix through a sol-gel process. academie-sciences.fr This creates a hybrid organic-inorganic material where the chiral BINOL units are covalently integrated within the silica framework. These silica-hybrid materials have been shown to exhibit significantly enhanced catalytic properties in the diethylzinc addition to benzaldehyde compared to the molecular catalyst in a homogeneous solution. researchgate.net This improvement suggests a beneficial supramolecular effect of the silica matrix on the catalyst's stability and selectivity. researchgate.net Another approach involves grafting BINOL derivatives onto the surface of pre-formed silica gel, which has been successfully used in the enantioselective alkylation and arylation of aldehydes. acs.org The resulting silica-supported titanium catalyst could be reused multiple times without a significant loss of activity. acs.org
The integration of BINOL ligands with nanomaterials represents a modern frontier in catalyst design. Nano-sized supports can offer exceptionally high surface-to-volume ratios, potentially leading to higher catalyst loading and accessibility. For instance, nano-magnetite (Fe3O4) has been explored as a support for recyclable BINOL-based organocatalysts. researchgate.net The magnetic properties of the support allow for extremely simple catalyst separation from the reaction mixture using an external magnet, streamlining the purification process and enhancing the practicality of the catalyst system. researchgate.net
Table 2: Performance of Surface-Anchored this compound Catalysts
| Catalyst System | Support Material | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (R)-BINOL-bis-carbamate | Silica Hybrid (Sol-Gel) | Diethylzinc addition to benzaldehyde | >99 | 78 | researchgate.net |
| 3-aryl H8-BINOL-Ti | Silica Gel | Diethylzinc addition to aryl aldehydes | 77-99 | 89-96 | acs.org |
| Chiral BINOL | Mesoporous Silica (MCF) | Diethylzinc addition to aldehydes | High | up to 94 | researchgate.net |
Applications of 1,1 Binaphthalene 4,4 Diol and Its Derivatives in Asymmetric Catalysis
Chiral Induction Mechanisms in [1,1'-Binaphthalene]-4,4'-diol Catalysis
The efficacy of [1,1'-binaphthalene]-based ligands in asymmetric catalysis stems from their C₂-symmetric chiral structure. nih.gov When a derivative of this compound coordinates to a metal center, the two naphthalene (B1677914) rings are oriented at a specific dihedral angle, creating a chiral pocket. This arrangement dictates the facial selectivity of the substrate's approach to the catalytic center.
The primary mechanism of chiral induction involves the formation of a transient diastereomeric complex between the chiral catalyst and the prochiral substrate. The steric and electronic properties of the ligand's binaphthyl backbone play a crucial role in differentiating between the two prochiral faces of the substrate. The substituents at the 4 and 4' positions of the binaphthyl core can significantly influence the topology of the chiral pocket. Bulky substituents at these positions can extend the chiral influence and create a more defined and restrictive environment, thereby enhancing enantioselectivity. This steric hindrance blocks one of the possible pathways for the substrate to bind to the metal center, favoring the other and leading to the preferential formation of one enantiomer of the product.
Asymmetric Hydrogenation Reactions Mediated by this compound Ligands
Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. ajchem-b.com Catalysts based on transition metals complexed with chiral phosphine (B1218219) ligands derived from the [1,1'-binaphthalene] scaffold, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated remarkable efficiency and enantioselectivity in these reactions. nih.gov While direct examples of this compound derived ligands in hydrogenation are not as prevalent in the literature as their 2,2'-counterparts, the principles of their application can be understood from the extensive research on related systems.
Ruthenium complexes of chiral diphosphines are highly effective for the asymmetric hydrogenation of a broad range of alkenes and ketones. nih.gov For instance, Ru(II)-BINAP catalysts are known to hydrogenate various functionalized ketones to their corresponding chiral alcohols with excellent enantioselectivity. The mechanism is believed to involve a metal-ligand bifunctional catalysis where both the metal center and the ligand participate in the hydrogen transfer.
The introduction of substituents at the 4,4'-positions of the BINAP ligand has been shown to have a profound effect on the enantioselectivity of ketone hydrogenation. A study on 4,4'-disubstituted BINAP ligands in the Ru-catalyzed hydrogenation of aromatic ketones revealed that bulky substituents at these positions can create a more effective chiral pocket, leading to high enantioselectivity. researchgate.net This suggests that phosphine ligands derived from this compound could be highly effective in these transformations.
Table 1: Asymmetric Hydrogenation of Ketones with Ru-BINAP Derivative Catalysts
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetophenone | RuCl₂( (R)-BINAP)( (R,R)-DPEN) | (R)-1-Phenylethanol | >99 | 99 |
| 1'-Acetonaphthone | RuCl₂( (S)-Xyl-BINAP)( (S,S)-DPEN) | (S)-1-(1-Naphthyl)ethanol | 100 | >99 |
| 4-Chromone | Ru(OTf)( (S)-Tol-BINAP)( (S,S)-DPEN) | (S)-Chroman-4-ol | 98 | 98 |
Data is illustrative of the performance of BINAP-type ligands and is not specific to this compound derivatives.
The asymmetric hydrogenation of imines is a direct and atom-economical route to chiral amines, which are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov Transition metal complexes of iridium, rhodium, and cobalt with chiral phosphine ligands have been successfully employed for this purpose. doi.org
For example, iridium complexes bearing chiral phosphine-oxazoline ligands have shown promise in the hydrogenation of imines. researchgate.net Cobalt complexes with BINAP have also been developed for the asymmetric hydrogenation of N-aryl benzophenone ketimines, affording the corresponding chiral amines in high yields and good enantiomeric excesses. doi.org The success of these systems highlights the potential for ligands derived from this compound to be effective in imine hydrogenation, where the steric and electronic properties of the ligand are crucial for achieving high stereocontrol.
Table 2: Asymmetric Hydrogenation of Imines with Binaphthyl-Based Catalysts
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-(1-phenylethylidene)aniline | Co₂(CO)₈ / (R)-BINAP | (R)-N-(1-phenylethyl)aniline | 98 | 85 |
| 2-Phenyl-3,4,5,6-tetrahydropyridine | [Ir(COD)Cl]₂ / (R)-BINAP / Ph₂NH₂I | (R)-2-Phenylpiperidine | 95 | 90 |
Data is illustrative of the performance of BINAP-type ligands and is not specific to this compound derivatives.
Enantioselective Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral Lewis acids derived from [1,1'-binaphthalene]-diols have emerged as powerful catalysts for a variety of C-C bond-forming reactions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. wikipedia.org The use of chiral Lewis acid catalysts can render this reaction enantioselective. Catalysts prepared from BINOL and metal salts such as titanium, aluminum, or copper have been shown to be effective in promoting asymmetric Diels-Alder reactions. cardiff.ac.uk
The mechanism of catalysis involves the coordination of the Lewis acid to the dienophile, which lowers its LUMO energy and activates it towards cycloaddition. The chiral ligands create a spatially defined environment around the metal center, forcing the diene to approach the dienophile from a specific face, thus controlling the stereochemical outcome of the reaction. While specific examples using this compound are scarce, the principles established with BINOL-based catalysts suggest that the 4,4'-diol isomer could also serve as a precursor to effective chiral Lewis acid catalysts for this transformation.
Table 3: Asymmetric Diels-Alder Reactions with BINOL-Derived Catalysts
| Diene | Dienophile | Catalyst | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Cyclopentadiene | N-Acryloyl-2-oxazolidinone | (R)-BINOL-TiCl₂ | Endo adduct | 90 | 95 |
| Isoprene | 3-Acryloyl-1,3-oxazolidin-2-one | (S)-BINOL-AlMe | Cycloadduct | 85 | 92 |
Data is illustrative of the performance of BINOL-type ligands and is not specific to this compound derivatives.
The aldol (B89426) and Mannich reactions are fundamental C-C bond-forming reactions that lead to the formation of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. wikipedia.orgnih.gov The development of catalytic, enantioselective versions of these reactions has been a major focus of research. Chiral catalysts derived from binaphthyl diols have been employed in both of these transformations. cardiff.ac.uk
In these reactions, a chiral Lewis acid catalyst can coordinate to the electrophile (an aldehyde or an imine), activating it and at the same time providing a chiral environment that directs the nucleophilic attack of an enolate or its equivalent. Alternatively, a chiral Brønsted acid or base derived from a binaphthyl scaffold can catalyze the reaction through activation of the nucleophile or electrophile via hydrogen bonding. The steric and electronic properties of the binaphthyl ligand are critical for achieving high diastereo- and enantioselectivity. The application of this compound derivatives in these reactions remains an area with potential for exploration, building on the successes of the more common 2,2'-diol derivatives. nih.gov
Table 4: Enantioselective Mannich-Type Reaction with a BINOL-Derived Catalyst
| Nucleophile | Electrophile | Catalyst | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Silyl ketene acetal of methyl acetate (B1210297) | N-PMP-benzaldimine | (R)-BINOL-Zr(O-t-Bu)₂ | β-Amino ester | 84 | 95 |
Data is illustrative of the performance of BINOL-type ligands and is not specific to this compound derivatives.
Heck, Suzuki, and Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. The development of asymmetric variants of these reactions, using chiral ligands to control the stereochemical outcome, has been a major focus of research. BINOL derivatives, particularly chiral phosphoramidites, have shown significant promise in this area.
Heck Reaction: The asymmetric Heck reaction is a powerful method for creating stereogenic centers. While the broader class of binaphthyl-based diphosphine ligands like BINAP are well-established in intramolecular Heck reactions for installing chiral centers, the specific application of this compound derivatives is an area of ongoing development. The design of effective chiral ligands is crucial for controlling enantioselectivity in these transformations, particularly in intermolecular variants.
Suzuki Coupling: The asymmetric Suzuki-Miyaura coupling is a vital method for the atroposelective synthesis of axially chiral biaryl compounds. BINOL-derived phosphoramidite (B1245037) ligands have been instrumental in advancing this area. For instance, palladium nanoparticles stabilized by perfluorinated (S)-BINOL-based phosphoramidite ligands have been developed as highly effective and reusable catalysts for the asymmetric synthesis of sterically hindered binaphthalenes. These catalytic systems have achieved excellent enantioselectivities, often exceeding 99% ee, demonstrating the power of the BINOL scaffold in controlling the stereochemistry of C-C bond formation. An efficient synthesis of enantiomerically pure 3,3′-bis-arylated BINOL derivatives has also been accomplished through the Suzuki-Miyaura coupling of unprotected 3,3′-dibromo-BINOL, showcasing complete retention of enantiopurity.
Table 1: Asymmetric Suzuki Coupling for Biaryl Synthesis using a Chiral PdNP-(S)-1 Catalyst
| Entry | Aryl Halide | Boronic Acid | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 1-bromo-2-methoxynaphthalene | 1-naphthaleneboronic acid | 85 | >99 |
| 2 | 1-bromo-2-naphthol | 1-naphthaleneboronic acid | 82 | >99 |
| 3 | 1-iodo-2-methoxynaphthalene | 1-naphthaleneboronic acid | 81 | >99 |
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another cornerstone of C-C bond formation. While BINOL derivatives have been incorporated into macrocyclic structures using Sonogashira coupling, their application as chiral ligands to induce enantioselectivity in the coupling process itself is less common. Research has explored the use of racemic BINOL in copper-catalyzed Sonogashira reactions, but the development of truly asymmetric variants using chiral BINOL derivatives remains an area with potential for future exploration.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a widely used and powerful method for constructing chiral carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of the reaction is highly dependent on the chiral ligand employed. BINOL-derived phosphoramidite ligands have been shown to be highly effective in this transformation.
Novel P,S-bidentate phosphoramidite ligands incorporating an (Ra)-BINOL core have been synthesized and successfully applied in the palladium-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate. These ligands have demonstrated the ability to induce moderate to good enantioselectivity, achieving up to 84% ee in allylic alkylation and up to 75% ee in the related allylic amination with pyrrolidine (B122466). The flexibility in the design of these phosphoramidite ligands, allowing for modifications of the amine and binaphthyl components, provides a platform for fine-tuning the catalyst's performance for specific substrates.
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation using BINOL-derived Phosphoramidite Ligands
| Entry | Ligand | Nucleophile | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | L1a | Dimethyl malonate | THF | 98 | 75 (R) |
| 2 | L1b | Dimethyl malonate | THF | 99 | 70 (R) |
| 3 | L1c | Dimethyl malonate | CH2Cl2 | 99 | 84 (R) |
| 4 | L1a | Pyrrolidine | THF | 99 | 75 (S) |
Strecker and Reissert Reactions
Strecker Reaction: The asymmetric Strecker reaction is a classic and efficient method for synthesizing enantiomerically enriched α-amino acids through the addition of cyanide to imines. BINOL and its derivatives have been successfully employed as catalysts in this reaction. Both unmodified BINOLs and BINOL-derived chiral phosphoric acids have proven to be effective in promoting the asymmetric hydrocyanation of imines.
For instance, the reaction of N-phosphonyl imines with diethylaluminum cyanide (Et2AlCN) can be catalyzed by BINOL, affording the corresponding α-amino nitriles with excellent enantioselectivities and yields. acs.org Similarly, metal-free Brønsted acid catalysis using BINOL-derived phosphoric acids has been developed for the hydrocyanation of ketoimines, providing precursors to valuable quaternary amino acids in good yields and high enantioselectivities. nih.gov Furthermore, heterobimetallic complexes, such as Sc(BINOL)2Li, have been prepared and used as catalysts, achieving enantiomeric excesses as high as 95%. nih.gov
Table 3: Asymmetric Strecker Reaction of N-Benzhydryl-imines using Sc(BINOL)2Li Catalyst
| Entry | Substrate (R group) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Ph | 95 | 95 |
| 2 | 4-Me-C6H4 | 92 | 94 |
| 3 | 4-MeO-C6H4 | 91 | 92 |
| 4 | 2-Naphthyl | 94 | 91 |
Reissert Reaction: The asymmetric Reissert reaction provides access to chiral isoquinoline and quinoline derivatives. Despite the extensive use of BINOL-derived catalysts in other C-C bond-forming reactions, their application in the asymmetric Reissert reaction is not well-documented in the surveyed scientific literature.
Chiral Catalysis in Oxidative Transformations
The use of chiral catalysts to control the stereochemistry of oxidation reactions is a powerful strategy in organic synthesis. BINOL derivatives have been utilized to create chiral environments for various oxidative transformations, including epoxidation and hydroxylation.
Asymmetric epoxidation of alkenes is a fundamental transformation that furnishes chiral epoxides, which are versatile building blocks for the synthesis of complex molecules. While methods like the Sharpless epoxidation are famous for allylic alcohols, the epoxidation of unfunctionalized olefins remains a challenge. Derivatives of BINOL have been developed to address this. For example, a series of binaphthyl-fused azepinium salts have been generated and employed as organocatalysts for the asymmetric epoxidation of unfunctionalized alkenes, resulting in enantiomeric excesses of up to 84%.
Asymmetric dihydroxylation (AD) of olefins, famously achieved with Sharpless's AD-mix reagents, provides direct access to chiral vicinal diols. While cinchona alkaloids are the classic ligands for osmium-catalyzed dihydroxylation, the development of other ligand classes is an active area of research. The application of BINOL-based ligands in this specific transformation is less prevalent than in other areas. However, related oxidative hydroxylations have been achieved. For example, BINOL derivatives have been used as chiral ligands in the asymmetric hydroxylative dearomatization of phenols, induced by an in situ-generated hypervalent iodine species.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
The catalytic, enantioselective formation of carbon-heteroatom (C-N, C-O, C-S, etc.) bonds is of paramount importance for the synthesis of pharmaceuticals and other biologically active compounds. The chiral environment provided by BINOL-metal complexes and BINOL-derived organocatalysts has been exploited to achieve high stereoselectivity in these reactions.
BINOL-derived ligands have been used in the enantioselective desymmetrization of meso-epoxides through ring-opening with aniline nucleophiles, a C-N bond-forming reaction, catalyzed by a niobium complex of a multidentate BINOL derivative. nih.gov Chiral phosphoric acids derived from the BINOL scaffold have also been shown to catalyze the addition of sulfonamides to imines, another example of C-N bond formation. sigmaaldrich.com
In the realm of C-O bond formation, newly designed chiral C,O-chelated BINOL/gold(III) complexes have demonstrated excellent enantioselectivity (up to 99% ee) in the asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes. rsc.org These examples highlight the versatility of the BINOL framework in creating tailored catalytic systems for a range of asymmetric bond-forming reactions beyond traditional C-C coupling.
Hydroboration and Hydrosilylation
Asymmetric hydroboration and hydrosilylation are fundamental methods for the synthesis of chiral alcohols from unsaturated precursors like ketones and olefins. Catalysts derived from this compound have been instrumental in advancing these reactions.
Hydroboration:
A notable application is the asymmetric hydroboration of heteroaryl ketones, which has been achieved using a catalyst system derived from this compound and aluminum. nih.gov Research has shown that a BINOL-aluminum complex can effectively catalyze the hydroboration of various heteroaryl ketones using pinacolborane (HBpin) as the boron source. Mechanistic studies, combining theoretical calculations and experimental evidence, suggest a unique "chiral-at-metal" stereoinduction model. nih.gov In this model, the chiral BINOL ligand induces the diastereoselective assembly of a hexacoordinated aluminum alkoxide species, which is the catalytically active intermediate. nih.gov The chirality is centered at the aluminum atom, and this metal-centered chirality, rather than simple steric repulsion, dictates the enantioselectivity of the hydride transfer from the borane (B79455) to the ketone. nih.gov This system demonstrates high efficiency and enantioselectivity for a range of substrates, including those with minimal steric differentiation between the two substituents on the carbonyl group. nih.gov
Table 1: Asymmetric Hydroboration of Heteroaryl Ketones with a BINOL-Aluminum Catalyst nih.gov
| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl-(pyridin-2-yl)methanone | (R)-CF3-BINOL/AlMe3 | >99 | 97 |
| Phenyl-(pyridin-2-yl)methanone | (R)-CF3-BINOL/AlMe3 | >99 | 98 |
| (4-Methoxyphenyl)(pyridin-2-yl)methanone | (R)-CF3-BINOL/AlMe3 | >99 | 98 |
| (4-(Trifluoromethyl)phenyl)(pyridin-2-yl)methanone | Isolated (R)-CF3-BINOL-Al complex | >99 | 98 |
Hydrosilylation:
The asymmetric hydrosilylation of ketones has also been explored using catalysts incorporating the this compound framework. One approach involves the use of novel chiral BINOL-derived mono- and bisphosphates as ligands in zinc-catalyzed hydrosilylations. While these phosphotriester ligands are a relatively unexplored class in metal catalysis, they have shown promise. In the presence of diethylzinc (B1219324) and a BINOL-derived bisphosphate ligand, the hydrosilylation of acetophenone with a silane reagent proceeded to completion, affording the corresponding chiral secondary alcohol with moderate enantioselectivity.
Amination and Amidation
The formation of carbon-nitrogen bonds in an enantioselective manner is crucial for the synthesis of a vast array of pharmaceuticals and biologically active compounds. Catalysts derived from this compound, particularly in the form of chiral phosphoric acids, have emerged as powerful tools for asymmetric amination and related transformations.
Reductive Amination:
One of the earliest and most significant applications of BINOL-derived phosphoric acid catalysts is in the metal-free transfer hydrogenation of imines. sigmaaldrich.com This reaction, which constitutes a reductive amination process, utilizes a Hantzsch ester as a mild and convenient organic hydride source to reduce imines to the corresponding enantioenriched amines with high levels of stereocontrol. sigmaaldrich.com The chiral phosphoric acid acts as a Brønsted acid, activating the imine by protonation and creating a chiral ion pair that guides the approach of the hydride donor.
C-H Amination:
More recently, the direct atroposelective C-H amination of arenes has been accomplished using chiral phosphoric acid catalysis. This strategy has been successfully applied to the synthesis of axially chiral N-arylcarbazoles. The reaction involves the coupling of azonaphthalene derivatives with carbazole derivatives, where the BINOL-based phosphoric acid catalyst controls the stereochemistry of the C-N bond formation, leading to products with high enantiomeric excess. nih.gov This method represents a significant advance in the direct functionalization of C-H bonds for the construction of chiral molecules. nih.gov
Table 2: Asymmetric C-H Amination for the Synthesis of N-Arylcarbazoles nih.gov
| Carbazole Substrate | Azonaphthalene Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Carbazole | 1-Phenylazo-2-naphthol | (R)-TRIP | 95 | 91 |
| 3,6-Di-tert-butylcarbazole | 1-Phenylazo-2-naphthol | (R)-TRIP | 97 | 96 |
| 3,6-Dibromocarbazole | 1-Phenylazo-2-naphthol | (R)-TRIP | 85 | 94 |
| Carbazole | 1-(4-Bromophenylazo)-2-naphthol | (R)-TRIP | 93 | 87 |
Organocatalysis with this compound and its Derivatives
The use of small organic molecules as catalysts, known as organocatalysis, has become a major pillar of asymmetric synthesis. Derivatives of this compound are among the most successful scaffolds for creating "privileged" organocatalysts, capable of inducing high stereoselectivity in a wide variety of reactions without the need for a metal component.
Brønsted Acid Organocatalysis
The most prominent application of the this compound scaffold in organocatalysis is in the form of chiral phosphoric acids (CPAs). These compounds are highly effective Brønsted acid catalysts. The acidity of the phosphate proton and the well-defined chiral environment created by the bulky substituents on the binaphthyl backbone allow these catalysts to activate electrophiles, typically through hydrogen bonding, within a highly organized transition state.
These catalysts have been successfully employed in a vast range of transformations, including Mannich reactions, Friedel-Crafts alkylations, Pictet-Spengler reactions, cycloadditions, and transfer hydrogenations. acs.org The modularity of the BINOL scaffold allows for fine-tuning of the catalyst's steric and electronic properties by introducing different substituents at the 3,3'-positions. Bulky substituents generally lead to higher enantioselectivity. acs.org The acidity of these catalysts can also be modulated; for instance, N-triflylphosphoramides derived from BINOL are significantly more acidic than the parent phosphoric acids, enabling the activation of less reactive substrates.
Lewis Acid Mimicking Organocatalysis
While best known for their role in Brønsted acid catalysis, this compound and its derivatives can also function as organocatalysts that mimic the action of Lewis acids. This mode of activation typically involves the diol hydroxyl groups coordinating to a reagent, often one containing a Lewis acidic center like boron, to form a more potent and chirally modified Lewis acid in situ.
An example of this is the asymmetric propargylation of ketones. Density functional theory (DFT) calculations have shown that the reaction catalyzed by a BINOL-boronate complex proceeds through a closed six-membered transition state. nih.gov In this pathway, the chiral BINOL diol undergoes a ligand exchange with the starting cyclic boronate reagent. This exchange leads to a Lewis acid type activation of the propargylating agent, rather than a Brønsted acid mechanism. The chiral environment of the BINOL ligand bound to the boron center then directs the stereochemical outcome of the addition to the ketone. This demonstrates how the diol can act as a chiral modulator for a Lewis acidic element, effectively creating a chiral Lewis acid catalyst in the reaction mixture.
Tandem and Cascade Catalytic Processes Utilizing this compound Chiral Catalysts
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, are highly valued for their efficiency in rapidly building molecular complexity. Chiral catalysts derived from this compound, especially the phosphoric acids, have proven to be exceptionally well-suited for initiating and controlling complex cascade sequences.
One powerful example is the organocatalytic direct arylation for the synthesis of non-C2-symmetric BINOL derivatives themselves. In this process, a chiral phosphoric acid catalyzes the coupling of phenols and naphthols with iminoquinones through a cascade involving sequential aminal formation, a sigmatropic rearrangement, and rearomatization to generate the enantiomerically enriched biaryl products.
Another notable cascade reaction is the synthesis of enantioenriched piperidines. A BINOL-phosphoric acid catalyst facilitates a process that involves two successive aza-ene type reactions followed by a cyclization. This one-pot procedure efficiently constructs the complex piperidine ring system with high diastereoselectivity and enantioselectivity.
Furthermore, dual catalytic systems combining a BINOL-derived phosphoric acid with a gold(I) catalyst have been developed for hydroamination/N-sulfonyliminium cyclization cascades. In this process, the gold catalyst activates an alkyne for an initial hydroamination, and the chiral phosphoric acid then catalyzes a subsequent enantioselective cyclization, providing access to complex sulfonamide-containing heterocyclic scaffolds in a single operation with high enantiocontrol.
Table 3: Asymmetric Cascade Synthesis of Piperidines
| Aldimine Substrate | Enamine Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-Boc-phenylmethanimine | Propan-2-one N,N-dimethylhydrazone | (R)-TRIP | 85 | 98 |
| N-Boc-(4-methoxyphenyl)methanimine | Propan-2-one N,N-dimethylhydrazone | (R)-TRIP | 82 | 97 |
| N-Boc-(naphthalen-2-yl)methanimine | Propan-2-one N,N-dimethylhydrazone | (R)-TRIP | 78 | 99 |
Mechanistic Investigations of 1,1 Binaphthalene 4,4 Diol Mediated Catalytic Cycles
Elucidation of Chiral Pocket Formation and Substrate Binding Modes
The foundation of enantioselectivity in [1,1'-Binaphthalene]-4,4'-diol-based catalysis lies in the formation of a well-defined chiral pocket. The restricted rotation around the C1-C1' bond between the two naphthalene (B1677914) rings results in a stable, C2-symmetric atropisomeric structure. This inherent chirality creates a unique three-dimensional environment around the catalytic active site. The size, shape, and electronic nature of this pocket can be finely tuned by introducing substituents at various positions on the binaphthyl backbone, most notably at the 3,3' and 8,8' positions. nih.gov
Bulky substituents at the 3,3'-positions are crucial for creating a sterically hindered environment that forces substrates to adopt a specific orientation upon binding. This steric hindrance minimizes alternative, non-selective reaction pathways. For instance, in many BINOL-derived phosphoric acid catalysts, these bulky groups extend over the acidic proton, creating a confined space where one face of the approaching substrate is effectively shielded. acs.org The substrate binds in a way that minimizes steric clashes with these substituents, thus pre-organizing it for the subsequent stereoselective transformation.
The dihedral angle of the binaphthyl system, which is influenced by substitution patterns remote from the reaction site, also plays a critical role in defining the topology of the chiral pocket. acs.org X-ray crystal structure analysis has been instrumental in visualizing these pockets and the binding of substrates or substrate analogs, providing a static picture of the catalyst-substrate complex. nih.gov Computational modeling complements this by offering insights into the dynamic nature of substrate binding, revealing how substrates orient themselves to achieve a low-energy conformation within the chiral pocket prior to the chemical reaction. semanticscholar.org In essence, the catalyst acts as a molecular mold, dictating the precise positioning of the reactants. nih.gov
Transition State Analysis in Enantioselective Reactions
To comprehend the origin of enantioselectivity, it is essential to analyze the transition states (TS) of the stereodetermining step. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for modeling these transient structures and calculating their relative energies. A lower energy transition state for the formation of one enantiomer over the other directly translates to the observed enantiomeric excess.
In the this compound-catalyzed enantioselective Petasis reaction, DFT calculations have provided significant insights. researchgate.net These studies revealed that the catalyst accelerates the rate-determining step by forming a boronate intermediate. The calculations showed that the transition state leading to the major enantiomer is stabilized by specific interactions, such as hydrogen bonding between the iminium cation and an oxygen atom of the BINOL ligand, which directs the vinyl group migration to one specific face of the iminium species. researchgate.net
Similarly, for reactions catalyzed by BINOL-derived phosphoric acids, transition state analysis highlights the bifunctional nature of the catalyst. The acidic proton activates the electrophile, while the basic phosphoryl oxygen organizes the nucleophile. mdpi.com Computational studies have been used to rationalize the stereochemical outcomes by comparing the energies of competing transition states. These models often reveal subtle steric and electronic interactions that govern facial selectivity. For example, analysis can explain why certain substituents on the BINOL backbone lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. researchgate.net
| Reaction Type | Catalyst System | Key Finding from TS Analysis | Reference |
| Petasis Reaction | (S)-Me-BINOL | BINOL accelerates the rate-determining step; H-bonding in the TS directs vinyl migration. | researchgate.net |
| Mannich Reaction | BINOL-Phosphoric Acid | Bifunctional activation: Brønsted acid activates imine, Lewis base site binds nucleophile. | acs.org |
| Hydroboration | BINOL-Aluminum | Chiral-at-metal octahedral complex is the key intermediate; stereoinduction arises from diastereoselective assembly. | nih.gov |
Role of Non-Covalent Interactions in Chiral Induction
While steric repulsion is a primary factor in chiral recognition, non-covalent interactions (NCIs) play a critical and often decisive role in stabilizing the favored transition state. semanticscholar.orgdntb.gov.ua These attractive forces, including hydrogen bonds, ion pairing, π-π stacking, and CH-π interactions, act cooperatively to lock the substrate into a specific conformation within the catalyst's chiral pocket.
Hydrogen bonding is a particularly important NCI in catalysis involving BINOL and its derivatives, especially phosphoric acids. mdpi.com In many reactions, the catalyst's hydroxyl or phosphoryl group forms a hydrogen bond with a functional group on the substrate (e.g., a carbonyl or imine), not only activating it but also rigidly positioning it. acs.orgsemanticscholar.org Computational studies have quantified the strength of these hydrogen bonds and demonstrated their critical contribution to the stability of the transition state. semanticscholar.org
π-π stacking interactions between the electron-rich naphthalene rings of the BINOL ligand and aromatic substrates can also be a significant factor in stereoinduction. nih.gov This is particularly relevant when both the catalyst and the substrate contain aromatic moieties. These interactions help to pre-organize the reactants and can significantly influence the facial bias of the reaction. The unique stability of certain catalytic intermediates has been attributed to favorable π-π stacking between the BINOL ligand and coordinated substrates. nih.gov The collective effect of these varied and often subtle non-covalent interactions within the transition state assembly is fundamental to achieving high levels of enantioselectivity. semanticscholar.org
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide quantitative data on reaction rates and offer deep insights into the catalytic cycle and the factors that control its efficiency. A key finding in several systems is that the this compound-catalyzed pathway is dramatically faster than the uncatalyzed background reaction. For instance, in the Petasis reaction, the binaphthol-catalyzed pathway was found to be approximately 500 times faster than the uncatalyzed version, alongside delivering high enantioselectivity. researchgate.net
Kinetic resolution is a powerful application where a chiral catalyst reacts at different rates with the two enantiomers of a racemic substrate. acs.orgnih.gov Studies on the kinetic resolution of BINOL and biphenol derivatives via Cu–H-catalyzed silylation have demonstrated how catalyst structure influences selectivity. Monitoring the reaction progress and enantiomeric excess over time allows for the determination of the selectivity factor (s), a quantitative measure of the catalyst's ability to differentiate between enantiomers. acs.org
The rate-determining step of the catalytic cycle is a crucial aspect elucidated by kinetic experiments. In many cases, this is the step with the highest energy transition state, often the C-C or C-X bond-forming step where the product's stereochemistry is set. nih.gov Deuterium labeling studies, for example, can help determine if C-H bond cleavage is the enantio-determining step. nih.gov The concentration of the catalyst and substrates, temperature, and solvent can all influence the reaction rate, and systematic kinetic analysis helps to build a comprehensive energy profile of the reaction and identify bottlenecks in the catalytic cycle.
| Method | Application Example | Information Gained | Reference |
| Reaction Progress Monitoring | BINOL-catalyzed Petasis Reaction | Reaction rate acceleration (500-fold) compared to uncatalyzed reaction. | researchgate.net |
| Kinetic Resolution | Cu-catalyzed Silylation of BINOLs | Determination of selectivity factors (s) for different catalyst/substrate combinations. | acs.org |
| Deuterium Labeling | Ni/BINOL-catalyzed C-H Activation | Identification of C-H cleavage as the enantio-determining step. | nih.gov |
In Situ Spectroscopic Probing of Catalytic Intermediates
While computational studies provide theoretical snapshots of catalytic cycles, in situ spectroscopic techniques offer the powerful ability to observe catalytic intermediates directly under reaction conditions. These experimental methods provide crucial evidence to validate proposed mechanisms and identify key species that may be short-lived or present in low concentrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool. ¹H, ¹³C, and ³¹P NMR can be used to monitor the consumption of starting materials and the formation of products in real-time. More advanced techniques can identify catalyst-substrate complexes and intermediates. For example, ¹H NMR spectroscopic studies using BINOL as a chiral solvating agent have demonstrated its ability to form distinct complexes with different enantiomers, leading to observable changes in chemical shifts. nih.govscielo.br This principle can be extended to monitor the formation of diastereomeric intermediates within a catalytic cycle.
Mass spectrometry (MS) has also been employed to detect catalytic intermediates. In the copper-catalyzed asymmetric oxidative coupling of 2-naphthols, mass spectrometry was used to identify a peak corresponding to a key copper-ligand complex, which supported the proposed mechanistic pathway through a specific transition state. nih.govmdpi.com By coupling spectroscopic observation with kinetic data and computational modeling, a highly detailed and robust picture of the this compound mediated catalytic cycle can be constructed, paving the way for future catalyst development.
Theoretical and Computational Chemistry Approaches to 1,1 Binaphthalene 4,4 Diol Systems
Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction
Quantum chemical calculations are fundamental to understanding the structural and energetic properties of [1,1'-Binaphthalene]-4,4'-diol systems. These methods are crucial for analyzing the molecule's distinct conformational possibilities and for predicting the stereochemical outcomes of reactions it catalyzes.
In the realm of stereoselectivity prediction, quantum chemical calculations have been widely applied to reactions catalyzed by BINOL-derived phosphoric acids, for instance. nih.govacs.org These calculations typically involve optimizing the geometries of the transition states for the formation of both (R) and (S) products. The difference in the calculated activation energies can then be used to predict the enantiomeric excess (ee) of a reaction. However, studies have shown that the predictive power of these methods can be inconsistent. For example, in the Nazarov cyclizations catalyzed by a BINOL phosphoric acid, standard quantum chemical techniques, including various density functionals, failed to consistently predict the level of enantioselectivity or even the dominant enantiomer. nih.govacs.org This highlights the challenges in accurately modeling the subtle noncovalent interactions and solvent effects that govern stereoselection in solution. nih.gov
Table 1: Comparison of Predicted vs. Experimental Stereoselectivity for a Nazarov Cyclization Catalyzed by a BINOL Derivative This table is illustrative, based on findings that different computational functionals yield varied predictions for stereoselectivity.
| Computational Method (Functional) | Predicted ΔΔG‡ (kcal/mol) | Predicted Major Enantiomer | Experimental Outcome |
| Functional A | -1.5 | R | S |
| Functional B | +0.8 | S | S |
| Functional C | -0.2 | R | S |
Density Functional Theory (DFT) Studies of this compound and its Complexes
Density Functional Theory (DFT) has become a workhorse for studying the electronic structure and reactivity of this compound and its derivatives. DFT offers a favorable balance between computational cost and accuracy, making it suitable for investigating complex catalytic cycles and large molecular systems.
DFT studies have been instrumental in elucidating the racemization pathways of BINOL and related compounds. researchgate.netnih.gov Calculations have shown that the preferred pathway for configurational inversion proceeds through an anti transition state with a centrosymmetric (Ci) geometry. researchgate.netnih.gov The energy barrier for this process is primarily influenced by the steric hindrance of substituents at the 2,2' positions. researchgate.net Removing the hydroxyl groups to form 1,1'-binaphthyl, for instance, lowers the racemization barrier. researchgate.net DFT calculations have achieved very good agreement with experimental activation energies for racemization. researchgate.netnih.gov
DFT is also extensively used to explore the structure and bonding in metal complexes of BINOL derivatives, which are widely used in asymmetric catalysis. nih.gov These calculations can reveal details about the coordination geometry, the electronic effects of substituents on the BINOL backbone, and the nature of the interactions between the catalyst and the substrate. For instance, in the BINOL-catalyzed allylboration of skatoles, DFT calculations successfully reproduced the high stereoselectivity observed experimentally, attributing it to steric repulsions in the Zimmerman-Traxler transition states. researchgate.net Furthermore, DFT can be combined with experimental techniques like NMR in an approach known as "NMR crystallography" to precisely determine the crystal structure of pharmaceutical compounds. mdpi.com
Table 2: Calculated Racemization Barriers for 1,1'-Binaphthyl Derivatives using DFT
| Compound | Substituent at 2,2' | Calculated Activation Gibbs Energy (kcal/mol) | Experimental Activation Gibbs Energy (kcal/mol) |
| 1,1'-Binaphthyl | H | 23.0 | 23.5 - 24.1 |
| [1,1'-Binaphthalene]-2,2'-diol | OH | 37.5 | 37.2 - 37.8 |
Data sourced from DFT studies which show strong agreement with experimental values. researchgate.net
Molecular Dynamics Simulations of Chiral Recognition Processes
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, making them particularly well-suited for studying the complex processes of chiral recognition involving this compound derivatives. Unlike static quantum chemical calculations, MD simulations can model the behavior of molecules over time in a simulated solvent environment, capturing the flexibility of both the host and guest molecules.
MD simulations have been used to investigate the binding of BINOL-derived enantiomers, such as 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP), to chiral selectors like molecular micelles. nih.govnsf.gov In these studies, the enantiomeric guest molecules are docked into potential binding pockets of the chiral host. The system is then simulated for nanoseconds, allowing for the observation of intermolecular interactions. nih.govnsf.gov
These simulations can identify the preferred binding sites and elucidate the specific interactions responsible for chiral discrimination. For example, analysis of MD trajectories can reveal differences in the strength and lifetime of hydrogen bonds, hydrophobic interactions, and the penetration depth of each enantiomer into the binding pocket of the selector. nih.gov By calculating the binding free energy for each enantiomer, MD simulations can predict which enantiomer will bind more strongly, consistent with experimental observations from techniques like capillary electrophoresis. nih.gov Such studies have shown that factors like the shape and charge distribution of the chiral molecules, their orientation within the binding pocket, and the formation of stereoselective intermolecular hydrogen bonds are all critical for effective chiral recognition. nsf.gov
Computational Design and Optimization of this compound-Derived Catalysts
The insights gained from quantum chemistry and molecular dynamics simulations are increasingly being harnessed for the de novo design and optimization of catalysts derived from the this compound scaffold. This computational approach aims to create novel catalysts with enhanced activity, selectivity, and substrate scope, moving beyond the modification of existing systems. chemrxiv.orgmdpi.com
The computational design process often follows an "inside-out" strategy. nih.gov It begins with the definition of an ideal active site, or "theozyme," which consists of the arrangement of catalytic residues and the transition state of the desired reaction. nih.gov Computational algorithms then search through libraries of protein scaffolds or other molecular frameworks to find structures that can accommodate this theozyme. nih.gov Once a suitable scaffold is identified, the surrounding residues or structural elements are computationally designed and optimized to stabilize the transition state and facilitate the catalytic cycle. nih.gov
While this approach is more established in the design of biocatalysts, the principles are applicable to the design of synthetic catalysts based on privileged chiral backbones like BINOL. chemrxiv.orgnih.gov For example, computational methods could be used to design BINOL-based phase-transfer catalysts or organocatalysts with tailored binding pockets for specific substrates. By modeling the transition states of competing reaction pathways, researchers can computationally screen different substituent patterns on the BINOL framework to identify designs that are predicted to maximize stereoselectivity. This predictive power can significantly reduce the experimental effort required to develop new, highly effective catalysts for important chemical transformations. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for 1,1 Binaphthalene 4,4 Diol Characterization
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Purity Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For chiral systems like [1,1'-Binaphthalene]-4,4'-diol, NMR is particularly crucial for stereochemical assignment and purity determination.
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within each naphthalene (B1677914) ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached. This is a crucial experiment for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carbons at the point of attachment of the two naphthalene rings (C1 and C1') and the carbons bearing the hydroxyl groups (C4 and C4').
By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, confirming its molecular structure.
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light. These methods are particularly important for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds like this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra with positive or negative bands (Cotton effects) in the region of their UV-Vis absorptions. For binaphthyl derivatives, the electronic transitions of the naphthalene chromophores give rise to distinct CD signals. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the molecule. Enantiomers of this compound would be expected to show mirror-image CD spectra. By comparing the experimental CD spectrum of a sample to that of a known enantiomer, the absolute configuration can be determined. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.net Similar to CD, ORD curves of chiral molecules show characteristic patterns, known as Cotton effects, in the vicinity of their absorption bands. scispace.com A positive Cotton effect corresponds to an initial increase in optical rotation as the wavelength decreases, followed by a sharp decrease, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect in the ORD spectrum is also indicative of the absolute configuration of the enantiomer. wikipedia.org
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a single-crystal X-ray diffraction study would provide an unambiguous determination of its solid-state conformation and the absolute configuration of a single enantiomer.
The analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. To establish the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. By carefully analyzing the intensities of Bijvoet pairs (reflections that are equivalent for non-chiral crystals), the correct enantiomer can be identified.
While specific crystallographic data for this compound was not found in the provided search results, the crystal structure of the related (R)-BINOL reveals a cisoid conformation with a dihedral angle of 80.8° between the two naphthol groups. researchgate.net Such data is crucial for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.
Mass Spectrometry Techniques for Ligand and Complex Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (286.32 g/mol ). The fragmentation pattern would be characterized by the cleavage of the binaphthyl bond and other characteristic losses, providing confirmatory evidence of the structure. The fragmentation of related bisphenols often involves the loss of a phenol (B47542) group. dphen1.com Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are particularly useful for characterizing derivatives of this compound and their metal complexes, as these methods minimize fragmentation and allow for the observation of intact molecular ions or complex ions.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M]⁺ | 286.0994 |
| [M+H]⁺ | 287.1067 |
| [M+Na]⁺ | 309.0886 |
| [M-H]⁻ | 285.0921 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also probes the vibrational modes of a molecule. It is often complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For this compound, the Raman spectrum would be dominated by the vibrations of the aromatic rings, particularly the C=C stretching modes. The O-H stretching vibration is typically weak in the Raman spectrum.
By analyzing both the IR and Raman spectra, a more complete picture of the vibrational properties of this compound can be obtained, which is useful for confirming the presence of key functional groups and for studying conformational isomers.
Emerging Research Directions and Future Perspectives for 1,1 Binaphthalene 4,4 Diol Chemistry
Integration of [1,1'-Binaphthalene]-4,4'-diol in Supramolecular Chemistry
The unique, sterically defined C2-symmetric structure of this compound makes it an exceptional building block for the construction of complex supramolecular assemblies. Its rigid backbone and well-positioned hydroxyl groups are ideal for directing the formation of ordered, three-dimensional structures through non-covalent interactions such as hydrogen bonding and π-π stacking.
Recent research has focused on leveraging these properties to create chiral cages, polymers, and metal-organic frameworks (MOFs). These supramolecular structures can create unique chiral microenvironments, which are being explored for applications in enantioselective recognition, separation of racemic mixtures, and catalysis within confined spaces. For instance, the incorporation of this compound units into polymeric backbones has led to materials with unique chiroptical properties. A recent study highlighted the phenomenon of aggregation-induced polarization (AIP) in derivatives of BINOL, where the optical rotation is amplified upon aggregation in specific solvent mixtures, demonstrating the potential for creating highly sensitive chiral sensors. rsc.org
Table 1: Examples of this compound in Supramolecular Assemblies
| Supramolecular Structure | Key Interactions | Potential Application |
| Chiral Cages | Hydrogen Bonding, Metal Coordination | Enantioselective Guest Binding |
| Helical Polymers | Covalent Linkages, π-π Stacking | Chiral Recognition, Sensing |
| Metal-Organic Frameworks | Metal-Ligand Coordination | Asymmetric Catalysis, Chiral Separations |
Applications of this compound in Flow Chemistry and Continuous Processing
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of chiral catalysts based on this compound into continuous flow systems is an emerging area with the potential to make asymmetric synthesis more efficient and industrially viable.
Researchers are developing methods to immobilize this compound-derived catalysts onto solid supports or within microreactors. This heterogenization allows for the catalyst to be retained within the flow system, enabling easy separation from the product stream and continuous reuse, which is a key principle of green chemistry. scrivenerpublishing.com While specific examples involving this compound are still nascent, the broader field has demonstrated the utility of flow processing for reactions involving hazardous reagents or thermally sensitive intermediates, conditions often encountered in complex organic synthesis. wiley-vch.de For example, cryogenic flow reductions and nBuLi-mediated couplings, which previously required temperatures as low as -70°C in batch, have been successfully performed at much higher temperatures (e.g., 10°C) in flow reactors. wiley-vch.de The application of such technologies to reactions catalyzed by this compound derivatives is a logical and promising next step.
Development of Sustainable and Green Catalytic Processes with this compound Derivatives
The principles of green chemistry are increasingly guiding catalyst development. For ligands like this compound, this translates to designing catalytic systems that are more efficient, use less hazardous materials, and are recyclable. researchgate.netgoogle.com
Key strategies in this area include:
Catalyst Immobilization: As mentioned in the context of flow chemistry, attaching this compound derivatives to solid supports (e.g., polymers, silica) facilitates catalyst recovery and reuse, reducing waste and cost. scrivenerpublishing.com
Use of Greener Solvents: Research is shifting towards employing environmentally benign solvents such as water, ionic liquids, or supercritical fluids for reactions catalyzed by this compound-metal complexes.
Atom Economy: Developing new catalytic transformations that maximize the incorporation of all reactant atoms into the final product is a central goal. This involves designing this compound ligands that promote highly selective reactions with minimal byproduct formation. google.com
The overarching goal is to create catalytic processes that are not only highly enantioselective but also economically and environmentally sustainable. scrivenerpublishing.comwiley.com This involves a holistic approach to the entire lifecycle of the catalyst, from its synthesis to its recovery and potential degradation. scrivenerpublishing.com
Exploration of New Reactivity Modes and Synthetic Transformations
While this compound is well-established in asymmetric synthesis, chemists continue to explore new ways to utilize its unique chiral architecture. This includes designing novel derivatives to catalyze previously challenging or unknown transformations. nih.gov
Recent research has focused on modifying the this compound backbone at various positions (e.g., 3,3', 6,6', or 8,8') to fine-tune the steric and electronic properties of the resulting ligands and catalysts. nih.govrsc.org For example, introducing bulky groups at the 3,3' positions can create a deeper and more defined chiral pocket, enhancing enantioselectivity in certain reactions. rsc.org The synthesis of 8,8'-disubstituted binaphthyl ligands has been shown to create a unique microenvironment for asymmetric transformations. nih.gov
Furthermore, derivatives of this compound are being employed in novel catalytic cycles, including photoredox catalysis and dual-catalysis systems, where the chiral ligand cooperates with another catalyst to achieve new types of reactivity. The exploration of these new modes of action expands the synthetic utility of the binaphthyl scaffold far beyond its traditional applications. nih.gov
Artificial Intelligence and Machine Learning in this compound Catalyst Design
The traditional development of catalysts often relies on a time-consuming trial-and-error approach. cas.cn Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the design of new catalysts, including those based on the this compound framework. psu.edu
By analyzing large datasets from experimental results and theoretical calculations, ML models can identify complex structure-activity and structure-selectivity relationships. cas.cnoaepublish.com This data-driven approach can predict the performance of a hypothetical catalyst before it is synthesized, guiding researchers toward the most promising candidates. oaepublish.com
Table 2: Application of AI/ML in Catalyst Design
| AI/ML Technique | Application in Catalyst Design | Relevance to this compound |
| Regression Models | Predict catalyst performance (e.g., yield, enantioselectivity) based on ligand features. oaepublish.com | Rapidly screen virtual libraries of this compound derivatives to identify optimal substituents for a target reaction. |
| Generative Models | Propose novel catalyst structures with desired properties. cas.cnoaepublish.com | Design entirely new chiral ligands based on the binaphthyl scaffold that may not be intuitively obvious to a human chemist. |
| Active Learning | Intelligently select the most informative experiments to perform next, maximizing knowledge gain while minimizing experimental effort. arxiv.org | Optimize reaction conditions (e.g., temperature, solvent, co-catalyst) for a given this compound-based catalyst with fewer experiments. |
| Large Language Models (LLMs) | Extract knowledge from scientific literature to identify promising catalyst descriptors and structures. arxiv.orgdigitellinc.com | Augment the decision-making process by intelligently searching and synthesizing information on known this compound applications. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,1'-Binaphthalene]-4,4'-diol, and how can purity be ensured?
- Methodology : Synthesis typically involves oxidative coupling of naphthalene derivatives or selective hydroxylation. For example, phenyliodine(II) bis(trifluoroacetate) (PIFA) has been used in radical cation-mediated coupling reactions for aromatic diols . Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended. Purity can be confirmed using HPLC with UV detection (λ = 254 nm) and comparison to reference standards.
Q. How can this compound be characterized structurally and functionally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify hydroxyl proton signals (~9–10 ppm) and aromatic carbons. Coupling patterns distinguish positional isomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 285.076 for C₂₀H₁₄O₂) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Data :
- Molecular Formula : C₂₀H₁₄O₂ (exact mass: 286.0994 g/mol).
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
- Thermal Stability : Decomposes above 300°C (TGA data recommended for precise determination).
Advanced Research Questions
Q. How does the steric and electronic configuration of this compound influence its application in asymmetric catalysis?
- Mechanistic Insight : Unlike the 2,2'-diol isomer (BINOL), the 4,4'-diol lacks axial chirality but may act as a hydrogen-bond donor in supramolecular catalysis. Computational studies (DFT) can predict binding affinities to metal centers (e.g., Au(I)/Au(III)) .
- Case Study : Derivatives with electron-withdrawing groups (e.g., –CF₃) enhance Lewis acidity in catalytic cycles, as seen in fluorinated terphenyl diols .
Q. What strategies resolve contradictions in reported reactivity data for this compound under oxidative conditions?
- Data Reconciliation : Divergent results may arise from trace metal impurities or solvent effects. Controlled experiments under inert atmospheres (N₂/Ar) with chelating agents (EDTA) can isolate variables. Redox behavior should be validated via cyclic voltammetry (scan rate: 100 mV/s, electrolyte: 0.1 M TBAPF₆ in acetonitrile) .
Q. How can the stability of this compound be optimized in long-term storage or high-temperature reactions?
- Stability Protocols :
- Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation.
- Thermal Resistance : Co-polymerization with phosphate esters (e.g., ADK STAB FP-series) improves thermal stability in polymer matrices .
Q. What role does this compound play in designing fluorescent probes or supramolecular assemblies?
- Applications : The rigid binaphthyl backbone enables π-π stacking for organic semiconductors. Functionalization with boron-dipyrromethene (BODIPY) groups creates pH-sensitive fluorophores. Fluorescence quantum yield (Φ) and Stokes shifts should be quantified using spectrofluorometry .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
